7-Chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Potassium Salt
Description
7-Chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester potassium salt (molecular formula: C₁₂H₉ClFNO₃·K; molecular weight: 308.72) is a critical intermediate in synthesizing fluoroquinolone antibiotics, such as temafloxacin and ciprofloxacin derivatives . The compound features a quinoline core substituted with chlorine (C7), fluorine (C6), and an ethyl ester group at position 3, with a potassium counterion enhancing solubility for pharmaceutical formulations . Its synthesis involves cyclization of 3-chloro-4-fluoro ethyl anilinomethylene malonate in diphenyl ether, yielding 85% purity with a melting point of 288–290°C .
Properties
Molecular Formula |
C12H8ClFKNO3 |
|---|---|
Molecular Weight |
307.74 g/mol |
IUPAC Name |
potassium;ethyl 7-chloro-6-fluoro-4-oxoquinolin-1-ide-3-carboxylate |
InChI |
InChI=1S/C12H9ClFNO3.K/c1-2-18-12(17)7-5-15-10-4-8(13)9(14)3-6(10)11(7)16;/h3-5H,2H2,1H3,(H,15,16,17);/q;+1/p-1 |
InChI Key |
DGCQROYSEJAPAX-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=C[N-]C2=CC(=C(C=C2C1=O)F)Cl.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 7-chloro-3-(ethoxycarbonyl)-6-fluoro-4-oxo-4H-quinolin-1-ide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of Substituents: The chlorine and fluorine atoms are introduced through halogenation reactions using reagents such as thionyl chloride and fluorine gas.
Ethoxycarbonyl Group Addition: The ethoxycarbonyl group is introduced via esterification reactions using ethyl chloroformate in the presence of a base like potassium carbonate.
Formation of the Potassium Salt: The final step involves the formation of the potassium salt by reacting the intermediate compound with potassium hydroxide.
Industrial Production Methods
Industrial production of Potassium 7-chloro-3-(ethoxycarbonyl)-6-fluoro-4-oxo-4H-quinolin-1-ide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Potassium 7-chloro-3-(ethoxycarbonyl)-6-fluoro-4-oxo-4H-quinolin-1-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium 7-chloro-3-(ethoxycarbonyl)-6-fluoro-4-oxo-4H-quinolin-1-ide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It serves as a tool compound in studying the mechanisms of various biological processes, including enzyme inhibition and signal transduction.
Mechanism of Action
The mechanism of action of Potassium 7-chloro-3-(ethoxycarbonyl)-6-fluoro-4-oxo-4H-quinolin-1-ide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interfere with cellular signaling pathways by modulating the activity of key proteins involved in signal transduction.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among quinolone derivatives include substitutions at the N1 position, ester groups, and additional functional groups (e.g., nitro, cyclopropyl). These modifications influence melting points, solubility, and biological activity:
Key Research Findings
Substituent Effects :
- N1 ethylation reduces melting points (139–141°C vs. 288–290°C) but enhances reactivity for further functionalization .
- Cyclopropyl and fluoroaryl groups at N1 broaden antibacterial spectra and improve target binding .
Synthesis Optimization :
- Using potassium carbonate in DMF for alkylation improves yields (75%) compared to traditional methods .
- Hydrolysis of ethyl ester to carboxylic acid is critical for activating antimicrobial properties .
Thermal Stability :
- Nitro-substituted derivatives decompose at ~256°C, limiting their utility in high-temperature formulations .
Biological Activity
7-Chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester potassium salt is a compound of interest due to its potential antibacterial properties and its role as an intermediate in the synthesis of fluoroquinolone antibiotics, particularly ciprofloxacin. This article reviews the biological activity of this compound, focusing on its antibacterial efficacy, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H9ClFNO3
- Molecular Weight : 281.67 g/mol
- CAS Number : 86393-33-1
Antibacterial Activity
The compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for various bacterial strains:
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Escherichia coli | 1.0 |
| Klebsiella pneumoniae | 1.95 |
| Proteus mirabilis | 1.0 |
| Pseudomonas aeruginosa | Variable |
The mechanism by which 7-Chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester potassium salt exerts its antibacterial effects primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By interfering with these enzymes, the compound effectively halts bacterial growth and replication.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- In Vitro Studies : A series of derivatives were synthesized and tested for their antibacterial efficacy. It was found that modifications at the 5-position of the quinolone backbone significantly influenced potency. Compounds with a cyclopropyl moiety showed enhanced activity compared to those with larger alkyl groups .
- In Vivo Efficacy : In animal models, particularly mice, the compound demonstrated protective effects against infections caused by E. coli and K. pneumoniae, with effective doses significantly lower than those required for other known antibiotics .
- Comparative Studies : Comparative analysis between this compound and traditional fluoroquinolones indicated superior activity against resistant strains of bacteria, highlighting its potential as a candidate for further development in antibiotic therapy .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester potassium salt?
- Methodological Answer : Synthesis typically involves cyclization of substituted anilines with diethyl ethoxymethylenemalonate, followed by halogenation (chloro/fluoro substitution) and esterification. Key steps include:
- Quinoline core formation : Cyclocondensation under reflux with acetic acid as a catalyst .
- Halogenation : Sequential introduction of chlorine and fluorine at positions 6 and 7 using reagents like POCl₃ or SF₄ .
- Potassium salt formation : Neutralization of the carboxylic acid intermediate with potassium hydroxide in ethanol/water mixtures, followed by recrystallization .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy :
- ¹H NMR : Look for the ethyl ester protons (δ 1.3–1.5 ppm triplet, δ 4.3–4.5 ppm quartet) and aromatic protons (δ 7.5–8.5 ppm) .
- ¹³C NMR : Confirm the carbonyl (C=O) signals at ~170 ppm (ester) and ~180 ppm (quinolone ketone) .
- X-ray crystallography : Resolve spatial arrangement of substituents (e.g., fluorine at position 6, chlorine at 7) .
- Mass spectrometry : ESI-MS in negative ion mode to detect [M–K]⁻ ion .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Answer :
- Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<1 mg/mL). Solubility in ethanol is pH-dependent due to the potassium salt .
- Stability : Stable at room temperature in dry, dark conditions. Degrades in acidic/basic media (pH <3 or >10), releasing free carboxylic acid .
Advanced Research Questions
Q. How can regioselectivity challenges during halogenation (Cl/F substitution) be addressed?
- Methodological Answer :
- Fluorine introduction : Use directed ortho-metalation (DoM) with LDA to selectively fluorinate position 6 before chlorination at 7 .
- Contradiction Note : Some reports indicate competing side reactions (e.g., over-halogenation). Mitigate by controlling reaction temperature (<0°C) and stoichiometry (1.1 eq. SF₄) .
- Validation : Compare ¹⁹F NMR spectra of intermediates to confirm regiochemical fidelity .
Q. What strategies optimize yield during potassium salt formation?
- Answer :
- Counterion exchange : Use a 1:1 molar ratio of carboxylic acid to KOH in a 50:50 ethanol/water mixture. Stir at 50°C for 2 hours, then cool to 0°C to precipitate the salt .
- Purity Enhancement : Recrystallize from hot methanol to remove residual free acid (monitor by FTIR for absence of -COOH stretch at ~2500 cm⁻¹) .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR shifts)?
- Methodological Answer :
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., norfloxacin derivatives) .
- Dynamic effects : Consider tautomerism (keto-enol) in DMSO-d₆, which may alter peak positions. Use deuterated chloroform for clearer spectra .
- Advanced techniques : Employ 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. What are the applications of this compound in antimicrobial research?
- Answer :
- Mechanistic studies : Acts as a precursor for fluoroquinolone antibiotics (e.g., norfloxacin, pefloxacin). The 6-fluoro-7-chloro motif enhances DNA gyrase inhibition .
- Structure-activity relationship (SAR) : Modify the ethyl ester group to study pharmacokinetic properties (e.g., bioavailability, metabolic stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
